molecular formula C7H3BrFNO3S B2751393 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene CAS No. 2411262-44-5

1-Bromo-4-cyano-2-fluorosulfonyloxybenzene

Cat. No.: B2751393
CAS No.: 2411262-44-5
M. Wt: 280.07
InChI Key: YJXZCHNFEMYHBO-UHFFFAOYSA-N
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Description

1-Bromo-4-cyano-2-fluorosulfonyloxybenzene is an aromatic compound characterized by the presence of bromine, cyano, fluorine, and sulfonyloxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzene derivative followed by the introduction of cyano and fluorosulfonyloxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-cyano-2-fluorosulfonyloxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The cyano group can be reduced to amines, while the sulfonyloxy group can undergo oxidation to form sulfonic acids.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Oxidizing and Reducing Agents: Hydrogen gas and metal catalysts for reduction; peroxides for oxidation.

Major Products Formed

    Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.

    Amines and Sulfonic Acids: From reduction and oxidation reactions, respectively.

    Biphenyl Derivatives: From coupling reactions.

Scientific Research Applications

1-Bromo-4-cyano-2-fluorosulfonyloxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Incorporated into polymers and advanced materials for enhanced properties.

    Medicinal Chemistry: Explored for the development of pharmaceutical compounds due to its functional groups that can interact with biological targets.

    Catalysis: Utilized in the development of new catalytic systems for organic transformations.

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyano-2-fluorosulfonyloxybenzene in chemical reactions involves the activation of its functional groups. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The cyano and sulfonyloxy groups can participate in electron-withdrawing interactions, stabilizing reaction intermediates and influencing the reactivity of the compound. In coupling reactions, the palladium catalyst coordinates with the bromine atom, enabling the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-fluorobenzene
  • 1-Bromo-4-cyanobenzene
  • 1-Bromo-2-fluorosulfonyloxybenzene

Uniqueness

1-Bromo-4-cyano-2-fluorosulfonyloxybenzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for fine-tuning of its reactivity and selectivity in different reactions.

Properties

IUPAC Name

1-bromo-4-cyano-2-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO3S/c8-6-2-1-5(4-10)3-7(6)13-14(9,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXZCHNFEMYHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OS(=O)(=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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